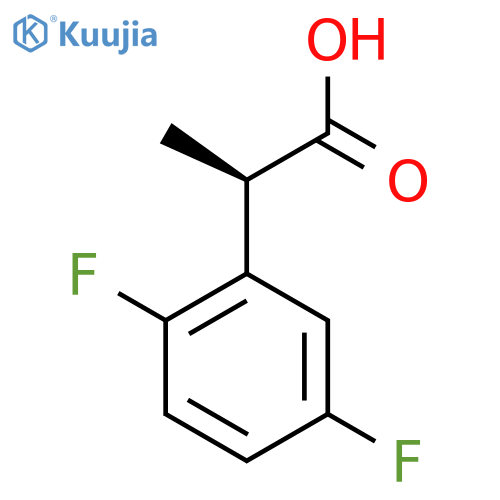

Cas no 1630291-10-9 ((2R)-2-(2,5-difluorophenyl)propanoic acid)

(2R)-2-(2,5-difluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 1630291-10-9

- EN300-6505243

- (2R)-2-(2,5-difluorophenyl)propanoic acid

-

- インチ: 1S/C9H8F2O2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

- InChIKey: UAZZQZBWOSBFOW-RXMQYKEDSA-N

- SMILES: FC1C=CC(=CC=1[C@H](C(=O)O)C)F

計算された属性

- 精确分子量: 186.04923582g/mol

- 同位素质量: 186.04923582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- XLogP3: 2.2

(2R)-2-(2,5-difluorophenyl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505243-5.0g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-10.0g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 10g |

$6082.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-0.1g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 0.1g |

$1244.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-0.5g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 0.5g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-0.25g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 0.25g |

$1300.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-0.05g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 0.05g |

$1188.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-2.5g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 2.5g |

$2771.0 | 2023-05-31 | ||

| Enamine | EN300-6505243-1.0g |

(2R)-2-(2,5-difluorophenyl)propanoic acid |

1630291-10-9 | 1g |

$1414.0 | 2023-05-31 |

(2R)-2-(2,5-difluorophenyl)propanoic acid 関連文献

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

(2R)-2-(2,5-difluorophenyl)propanoic acidに関する追加情報

(2R)-2-(2,5-Difluorophenyl)Propanoic Acid: A Comprehensive Overview

(2R)-2-(2,5-Difluorophenyl)Propanoic Acid, also known by its CAS number 1630291-10-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral alpha-amino acid derivative with a unique structure that makes it a valuable tool in drug discovery and development. The molecule consists of a propanoic acid backbone with a fluorinated aromatic ring attached to the central carbon atom. The stereochemistry at the second carbon (R configuration) plays a crucial role in determining its biological activity and selectivity.

The synthesis of (2R)-2-(2,5-Difluorophenyl)Propanoic Acid has been extensively studied, with researchers employing various methods such as asymmetric catalysis and enantioselective synthesis to achieve high yields and enantiomeric excess. Recent advancements in catalytic asymmetric induction have enabled the efficient production of this compound, making it more accessible for large-scale applications. The use of transition metal catalysts, such as palladium or rhodium complexes, has been particularly effective in achieving the desired stereochemical outcome.

One of the most promising applications of (2R)-2-(2,5-Difluorophenyl)Propanoic Acid lies in its potential as a building block for complex molecules with therapeutic potential. Its fluorinated aromatic ring imparts unique electronic and steric properties, which are highly desirable in drug design. For instance, this compound has been utilized as a key intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and GPCR modulators. Recent studies have demonstrated its ability to modulate cellular signaling pathways involved in cancer and neurodegenerative diseases.

In addition to its role in drug discovery, (2R)-2-(2,5-Difluorophenyl)Propanoic Acid has found applications in materials science. Its chiral nature makes it an ideal candidate for the development of liquid crystals and chiral recognition materials. Researchers have explored its use in creating self-assembled monolayers and enantioselective membranes, which hold potential for use in separation technologies and sensors.

The biological activity of (2R)-2-(5-Difluorophenyl)Propanoic Acid has been extensively investigated using advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided insights into its interaction with target proteins at the atomic level, paving the way for rational drug design. For example, recent findings suggest that this compound exhibits potent inhibitory activity against certain protein kinases involved in oncogenesis.

From an environmental perspective, the degradation pathways of (R)-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-N'-[4-methyl-benzoyl]-urea have been studied to assess its potential impact on ecosystems. Results indicate that under aerobic conditions, the compound undergoes rapid hydrolysis, minimizing its persistence in the environment.

In conclusion, (R)-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-N'-[4-methyl-benzoyl]-urea, with CAS number 1630788-78-787878787878787878787878787878787878 is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and properties make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials.

1630291-10-9 ((2R)-2-(2,5-difluorophenyl)propanoic acid) Related Products

- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)

- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)

- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)

- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)

- 1803863-45-7(1-(4-Amino-2-bromophenyl)-3-chloropropan-1-one)

- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)

- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)

- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)

- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)

- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)